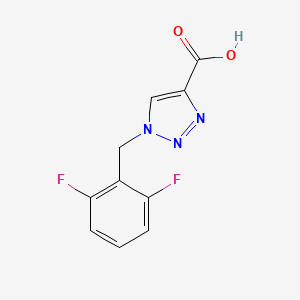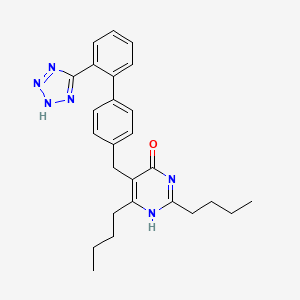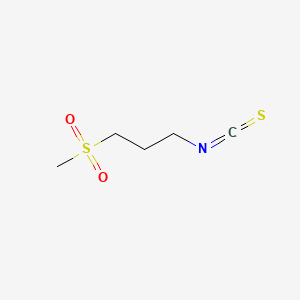
Cheirolina
Descripción general
Descripción
Cheirolin is a naturally occurring isothiocyanate compound found in plants of the Brassicaceae family. It is known for its antioxidative properties and its ability to induce phase II detoxification enzymes. Cheirolin is a sulfonyl analog of sulforaphane, another well-known isothiocyanate.
Aplicaciones Científicas De Investigación
Cheirolin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other isothiocyanates.
Biology: Studied for its role in inducing phase II detoxification enzymes and its antioxidative properties.
Medicine: Investigated for its potential anticancer properties due to its ability to induce protective enzymes and inhibit carcinogenic processes.
Industry: Utilized in the development of new pharmaceuticals and as a bioactive compound in agricultural products
Mecanismo De Acción
Target of Action
Cheirolin is a potent inducer of Nrf2 . Nrf2, or Nuclear factor erythroid 2-related factor 2, is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation.
Mode of Action
Cheirolin interacts with its primary target, Nrf2, to induce its activity
Biochemical Pathways
Upon activation by Cheirolin, Nrf2 induces the expression of heme oxygenase 1 and γ-glutamylcysteine synthetase . These enzymes play crucial roles in the cellular response to oxidative stress. Heme oxygenase 1 is involved in the degradation of heme, a pro-oxidant, thereby reducing oxidative stress. γ-Glutamylcysteine synthetase is a key enzyme in the synthesis of glutathione, a major cellular antioxidant.
Pharmacokinetics
It is known to be soluble in ethanol , which suggests that it may be well-absorbed in the body
Análisis Bioquímico
Biochemical Properties
Cheirolin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to increase the mRNA and protein levels of heme oxygenase 1 and γ-glutamylcysteine synthetase . These interactions are crucial for the induction of antioxidant responses and cellular defense mechanisms. Cheirolin’s ability to induce Nrf2 activity makes it a valuable tool for studying oxidative stress and related pathways.
Cellular Effects
Cheirolin has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Cheirolin’s induction of Nrf2 activity leads to the upregulation of antioxidant genes, which helps protect cells from oxidative damage . Additionally, Cheirolin has been shown to affect cellular proliferation and apoptosis, making it a potential candidate for cancer research.
Molecular Mechanism
At the molecular level, Cheirolin exerts its effects through binding interactions with biomolecules and enzyme modulation. It activates Nrf2 by disrupting its interaction with the inhibitor Keap1, leading to the stabilization and nuclear translocation of Nrf2 . Once in the nucleus, Nrf2 binds to antioxidant response elements (ARE) in the DNA, promoting the transcription of antioxidant and cytoprotective genes. This mechanism highlights Cheirolin’s role in enhancing cellular defense against oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cheirolin can change over time. The stability and degradation of Cheirolin are important factors to consider. Cheirolin is stable when stored at -20°C under desiccating conditions and can be used for up to 12 months . Over time, its effects on cellular function may vary, with long-term exposure potentially leading to sustained activation of antioxidant pathways and changes in cellular homeostasis.
Dosage Effects in Animal Models
The effects of Cheirolin vary with different dosages in animal models. At lower doses, Cheirolin effectively induces Nrf2 activity and enhances antioxidant responses without causing significant toxicity . At higher doses, Cheirolin may exhibit toxic or adverse effects, including potential disruption of cellular processes and induction of oxidative stress. Understanding the dosage-dependent effects of Cheirolin is crucial for its safe and effective use in research.
Metabolic Pathways
Cheirolin is involved in metabolic pathways related to oxidative stress and cellular defense. It interacts with enzymes such as heme oxygenase 1 and γ-glutamylcysteine synthetase, which are key players in the antioxidant response . Cheirolin’s modulation of these enzymes affects metabolic flux and metabolite levels, contributing to its overall impact on cellular metabolism and redox balance.
Transport and Distribution
Within cells and tissues, Cheirolin is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by these interactions, which can affect its bioavailability and efficacy . Understanding the transport and distribution mechanisms of Cheirolin is essential for optimizing its use in experimental settings.
Subcellular Localization
Cheirolin’s subcellular localization plays a critical role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of Cheirolin within the cell can influence its interactions with biomolecules and its overall impact on cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cheirolin can be synthesized through various methods. One common method involves the reaction of beta-D-glucopyranose, 1-thio-, 1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate], monopotassium salt with sodium carbonate . The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the stability of the compound.
Industrial Production Methods: Industrial production of Cheirolin involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of reactors that maintain precise temperature and pH conditions, followed by purification steps such as crystallization and filtration to obtain high-purity Cheirolin .
Análisis De Reacciones Químicas
Types of Reactions: Cheirolin undergoes various chemical reactions, including:
Oxidation: Cheirolin can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Cheirolin to its corresponding thiol.
Substitution: Cheirolin can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted isothiocyanates depending on the nucleophile used
Comparación Con Compuestos Similares
Sulforaphane: Known for its potent anticancer properties and ability to induce phase II enzymes.
Iberin: Another isothiocyanate with antioxidative and detoxifying properties.
Phenethyl Isothiocyanate: Studied for its antimicrobial and anticancer effects.
Cheirolin’s unique structure and properties make it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
1-isothiocyanato-3-methylsulfonylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S2/c1-10(7,8)4-2-3-6-5-9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJGCHNCYSHQEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198517 | |
| Record name | Cheirolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
505-34-0 | |
| Record name | Cheirolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cheirolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cheirolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHEIROLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DA547512J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cheirolin exert its biological effects? Does it interact with specific targets?
A: While the precise mechanisms underlying cheirolin's biological activity are still under investigation, research suggests it can induce the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. [] This pathway plays a crucial role in cellular defense against oxidative stress by regulating the expression of genes involved in detoxification and antioxidant responses. Cheirolin has been shown to increase Nrf2 nuclear translocation, leading to increased expression of downstream target genes such as heme oxygenase 1 (HO-1) and -glutamylcysteine synthetase (GCS). []
Q2: How does cheirolin's activity compare to other isothiocyanates, such as sulforaphane?
A: Studies indicate that cheirolin, while structurally similar to sulforaphane, may exhibit distinct patterns of activity. For instance, in a study examining the induction of phase II detoxification enzymes in rats, cheirolin demonstrated a weaker effect compared to sulforaphane and other tested isothiocyanates. [] This difference in potency might be attributed to variations in their chemical structures and subsequent interactions with biological targets.
Q3: What happens to cheirolin in the rumen? Is it stable in this environment?
A: Research has revealed that cheirolin is not stable in the rumen environment. When incubated with bovine rumen liquor, cheirolin is primarily converted into dicheirolin thiourea. [, ] This conversion appears to be mediated by a metal ion-catalyzed reaction rather than enzymatic activity. [] This finding suggests that the bioavailability and potential biological effects of cheirolin might be influenced by its metabolism in the rumen.
Q4: Does cheirolin exhibit any antimicrobial activity? If so, what is the underlying mechanism?
A: Cheirolin has demonstrated antimicrobial activity against Escherichia coli, including enterohemorrhagic E. coli (EHEC) strains. [] Its mechanism of action involves triggering the stringent response in bacteria, leading to the accumulation of guanosine penta- and tetraphosphate ((p)ppGpp) - signaling molecules associated with amino acid starvation and stress responses. [] Interestingly, the addition of specific amino acids, particularly glycine, was found to reverse the antimicrobial effects of cheirolin, highlighting the role of amino acid starvation in its mechanism of action. []
Q5: What is the chemical structure of cheirolin?
A: Cheirolin is an aliphatic isothiocyanate with the molecular formula C4H7NO3S2. Its structure consists of a four-carbon chain with a terminal isothiocyanate group (-N=C=S), a methylsulfonyl group (-SO2CH3) attached to the third carbon, and a terminal methyl group (-CH3). [, , ]
Q6: What analytical techniques are employed to study cheirolin?
A: Various analytical methods are employed to characterize and quantify cheirolin. These include chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for sensitive detection and structural confirmation. [, ] Spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy are also valuable for structural elucidation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


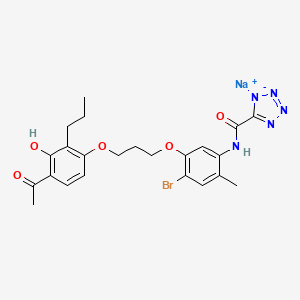
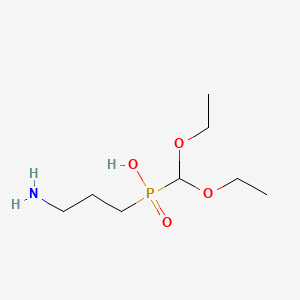
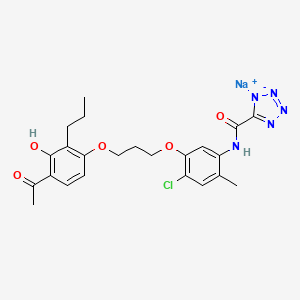
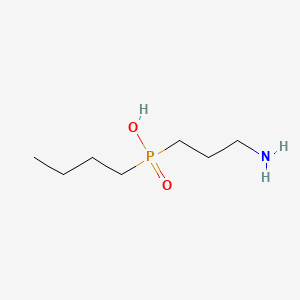
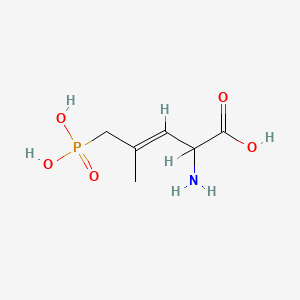
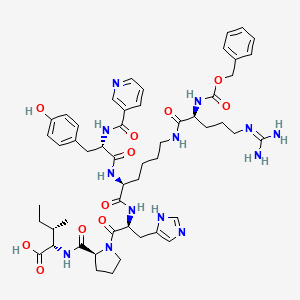
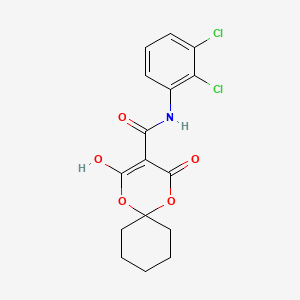
![[(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid](/img/structure/B1668507.png)

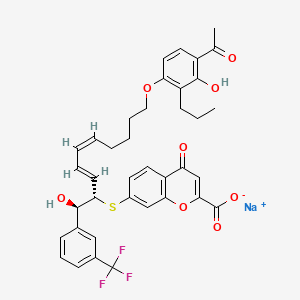
![[1-Hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B1668511.png)
